tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound’s spirocyclic structure, which involves a bicyclic system connected by a single carbon atom, imparts significant rigidity and three-dimensionality, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient synthetic route includes the following key steps:
Formation of the Indoline Core: The indoline core can be synthesized via a Lewis acid-catalyzed cyclization of α-haloacetanilides.
Spirocyclization: The spirocyclic structure is formed through a dianion alkylation and cyclization process.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under appropriate conditions.
Protection and Deprotection Steps: tert-Butyl groups are often used as protecting groups during the synthesis and are removed in the final steps to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automation to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for designing drugs with enhanced binding affinity and selectivity for biological targets.
Material Science: Its unique structural features can be exploited in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity. The trifluoromethyl group can also play a crucial role in modulating the compound’s lipophilicity and metabolic stability, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine] Derivatives: These compounds share the spirocyclic core but may differ in the substituents attached to the indoline or piperidine rings.
Spirooxindoles: These compounds have a similar spirocyclic structure but contain an oxindole moiety instead of an indoline.
Uniqueness
tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug design and other applications where these properties are desirable.
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-8-6-17(7-9-23)11-22-14-5-4-12(10-13(14)17)18(19,20)21/h4-5,10,22H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHBJUKHRVECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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